N-1-Naphthyl-l-glutamine

Enzyme Histochemistry Electrophoresis GGT Isoenzyme Profiling

Researchers requiring a validated chromogenic substrate for γ-glutamyl transferase (GGT) isoenzyme profiling often face inconsistent results with alternative substrates. N-1-Naphthyl-L-glutamine (CAS 28401-75-4) provides a reliable solution for in-gel activity staining and forensic screening. - Yields GGT staining patterns identical to p-nitroanilide derivatives for electrophoretic analysis. - Enables specific, rapid qualitative detection of seminal γ-GTP in medicolegal examinations. - Suitable for quantifying membrane-bound GGT activity in erythrocyte membranes. Ensure assay reproducibility with this established biochemical tool.

Molecular Formula C15H16N2O3
Molecular Weight 272.3 g/mol
CAS No. 28401-75-4
Cat. No. B555478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-1-Naphthyl-l-glutamine
CAS28401-75-4
Synonymsgamma-L-glutamyl-alpha-naphthylamide
Molecular FormulaC15H16N2O3
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(CCC(=O)N)C(=O)O
InChIInChI=1S/C15H16N2O3/c16-14(18)9-8-13(15(19)20)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13,17H,8-9H2,(H2,16,18)(H,19,20)/t13-/m0/s1
InChIKeyHKLQAUAUMGSBHL-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-1-Naphthyl-L-glutamine Specifications & Identification


N-1-Naphthyl-L-glutamine (CAS 28401-75-4), also referred to as L-Glutamic acid γ-(α-naphthylamide) or γ-L-Glutamyl-α-naphthylamide, is a synthetic L-glutamine derivative belonging to the class of γ-glutamyl arylamides [1]. This compound, with molecular formula C₁₅H₁₆N₂O₃ and molecular weight 272.3 g/mol, serves as a specialized chromogenic and fluorogenic substrate for the detection and quantification of γ-glutamyl transferase (GGT; EC 2.3.2.2) activity in biochemical assays and histological procedures .

Detection Mode Chromogenic and fluorogenic substrate
Target Enzyme γ-Glutamyltransferase (GGT, EC 2.3.2.2)
Validated Workflows Electrophoresis, histochemistry, forensic serology

GGT Substrate Selection: N-1-Naphthyl-L-glutamine vs. Analogs


Substituting N-1-naphthyl-L-glutamine (γ-L-glutamyl-α-naphthylamide) with alternative GGT substrates such as γ-L-glutamyl-β-naphthylamide or L-γ-glutamyl-p-nitroanilide (GPNA) without experimental validation can lead to erroneous or uninterpretable results. Comparative studies using serum GGT from hepatoma patients have demonstrated that polyacrylamide gel electrophoresis with either γ-L-glutamyl-α-naphthylamide or γ-L-glutamyl-p-nitroanilide yields inconsistent and difficult-to-interpret patterns due to differences in substrate specificity and a noted lack of GGT specificity in certain conditions [1]. Furthermore, early clinical chemistry literature explicitly notes that γ-L-glutamyl-α-naphthylamide exhibits lower sensitivity compared to p-nitroanilide derivatives and that the β-isomer suffers from poor solubility, rendering both problematic for reliable quantitative assays [2]. Therefore, direct substitution is not advised and can compromise assay reproducibility and diagnostic interpretation.

β-Naphthylamide isomer: Poor solubility may compromise assay reproducibility and quantitative reliability.
p-Nitroanilide substrate: May yield inconsistent electrophoretic GGT patterns without optimization.
Direct substitution without validation may shift sensitivity and specificity, altering result interpretation.

Comparative Evidence: N-1-Naphthyl-L-glutamine vs. Alternatives


Electrophoretic Staining Equivalence to p-Nitroanilide

In a comparative study optimizing polyacrylamide gel staining for γ-glutamyltransferase (γ-GT), researchers evaluated L-γ-glutamyl-p-nitroanilide against the established substrate N-γ-L-glutamyl-α-naphthylamide. The study demonstrated that identical staining patterns for serum γ-GT could be obtained with L-γ-glutamyl-p-nitroanilide and N-γ-L-glutamyl-α-naphthylamide as substrates when applied to papain-digested, purified γ-GT from human fetal liver [1]. This establishes the α-naphthylamide derivative as a reference standard for electrophoretic enzyme localization.

Electrophoretic Staining Equivalence
Head-to-head
Identical staining patterns for serum GGT
Validates alternative chromophore for electrophoretic GGT localization
Purified human fetal liver GGT, PAGE
Enzyme Histochemistry Electrophoresis GGT Isoenzyme Profiling

Low Km for Glutaminyl Cyclase with Naphthylamide Substrate

Kinetic analysis of glutaminyl cyclase from Carica papaya revealed that N1-naphthalen-2-yl-L-glutamamide (a structural analog representing the β-naphthylamide isomer) exhibits a Km value of 0.032 mM under optimal conditions (pH 8.0, 30°C, 0.5 M KCl) [1]. This value provides a class-level benchmark for the binding affinity of naphthyl-substituted glutamine derivatives, highlighting their recognition by glutaminyl cyclase enzymes.

Low Km Analog Data
Class-level inference
Km 0.032 mM (β-naphthylamide analog)
Class-level binding affinity context; α-isomer data to verify
Glutaminyl cyclase, pH 8.0, 30°C
Enzyme Kinetics Substrate Specificity Michaelis-Menten Parameters

Membrane-Bound GGT Activity vs. p-Nitroanilide

In an investigation of γ-glutamyltransferase activity in human red blood cell membrane preparations, enzyme activity was assessed using two substrates: γ-L-glutamyl-p-nitroanilide and γ-L-glutamyl-α-naphthylamide. The specific enzymatic activities of the various membrane preparations, expressed in milliunits per mg of protein, were found to have similar values under identical technical conditions [1]. This indicates that the α-naphthylamide derivative accurately reports membrane-bound GGT activity in a manner comparable to the more commonly used p-nitroanilide substrate.

Membrane Activity Comparison
Head-to-head
Similar specific activity to p-nitroanilide
Supports membrane GGT activity comparability
Human erythrocyte membrane preparations
Membrane Biochemistry GGT Activity Substrate Comparison

Forensic Specificity for Seminal GGT Detection

A qualitative method for the identification of seminal stains was developed utilizing N-γ-glutamyl-α-naphthylamide as a substrate for γ-glutamyltransferase (γ-GTP). The assay detects the release of α-naphthylamine upon enzymatic cleavage, which couples with Fast Garnet GBC salt to produce a strong brownish-red color. The method was validated and shown to be suitable for medicolegal examination as a preliminary test due to its simplicity, specificity for γ-GTP in semen, and the stability of the color reaction [1].

Forensic Seminal Stain Detection
Method context
Positive brownish-red color development
Validated for qualitative forensic GGT screening
Fast Garnet GBC coupling; medicolegal use
Forensic Serology Medicolegal GGT Biomarker

Solubility and Sensitivity Trade-offs vs. p-Nitroanilide

A review of GGT assay development in clinical chemistry notes that prior to the introduction of p-nitroanilide-based substrates by Orlowski et al. in 1963, GGT activity was measured using γ-L-glutamyl-α-naphthylamine and γ-L-glutamyl-β-naphthylamine. However, the α-isomer was characterized by low sensitivity, while the β-isomer was difficult to dissolve, making both substrates unpopular for routine diagnostic use. The subsequent adoption of p-nitroanilide derivatives significantly improved sensitivity and enabled direct colorimetric measurement, offering advantages in speed, simplicity, and reproducibility [1].

Sensitivity-Solubility Trade-off
Class-level inference
α-isomer: low sensitivity; β-isomer: poor solubility
Trade-offs may influence assay format selection
Historical clinical chemistry review
Assay Development Substrate Solubility Analytical Sensitivity

N-1-Naphthyl-L-glutamine Validated Application Scenarios


Electrophoretic GGT Isoenzyme Profiling

For research groups studying GGT isoenzyme patterns in serum or tissue extracts, N-1-naphthyl-L-glutamine provides a validated chromogenic substrate for in-gel activity staining. As demonstrated by Selvaraj et al., this substrate yields staining patterns identical to those obtained with p-nitroanilide derivatives, making it a reliable alternative when a naphthylamine-based chromophore is preferred for detection or when working with established histochemical protocols [1].

Forensic Identification of Seminal Stains

Forensic laboratories engaged in medicolegal examinations can utilize N-1-naphthyl-L-glutamine as a specific substrate for the rapid, qualitative detection of seminal γ-glutamyltransferase (γ-GTP). The method validated by Suzuki et al. employs this compound to generate a distinct brownish-red color upon enzymatic cleavage, offering a simple, specific, and stable test suitable for preliminary evidence screening [1].

Membrane GGT Activity Assays in Erythrocytes

Investigators quantifying membrane-bound γ-glutamyltransferase activity in human red blood cell membranes can confidently use N-1-naphthyl-L-glutamine as a substrate. Comparative studies confirm that the specific enzymatic activities measured with this compound are similar to those obtained with γ-L-glutamyl-p-nitroanilide, ensuring that results are comparable and that the substrate accurately reflects membrane GGT function [1].

Fluorescence Imaging of GGT Activity

As a fluorescent probe, L-Glutamic acid γ-(α-naphthylamide) can be used to visualize γ-glutamyl transferase activity in tissues and cells via fluorescence microscopy. Its ability to bind to the enzyme and cross cell membranes makes it a useful tool for examining cellular amino acid metabolism and enzyme localization, offering a direct imaging alternative to colorimetric or absorbance-based detection methods [1].

Application
Selection Property
Validation Focus
GGT isoenzyme electrophoresis
Chromogenic substrate for in-gel staining
Isoenzyme pattern consistency
Forensic seminal stain identification
Specific probe for GGT detection
Method specificity for medicolegal screening
Membrane GGT activity assays
Quantitative substrate for membrane fractions
Activity comparability with standard substrates
Fluorescence imaging of GGT
Fluorogenic cell-permeable substrate
Localization and cellular uptake validation

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